N-(2-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(2-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolopyrimidine class
Properties
Molecular Formula |
C27H24N4O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H24N4O/c1-3-32-24-15-8-7-14-23(24)30-26-25-22(20-11-5-4-6-12-20)17-31(27(25)29-18-28-26)21-13-9-10-19(2)16-21/h4-18H,3H2,1-2H3,(H,28,29,30) |
InChI Key |
RRKCMVJJPKYCRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethoxyphenyl, methylphenyl, and phenyl groups can be carried out via nucleophilic substitution reactions using corresponding halides or other suitable leaving groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the aromatic rings or reduce any nitro groups present.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-(2-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A simpler analog with similar core structure but fewer substituents.
N-(2-methoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
N-(2-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, for example, can affect its solubility and interaction with biological targets compared to similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for significant advancements in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
